molecular formula C19H18F3N3O2 B2947761 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034442-11-8

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2947761
CAS No.: 2034442-11-8
M. Wt: 377.367
InChI Key: BONFXIPYNKWJNU-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by two key structural motifs:

  • A 1-methyl-1H-indol-5-yl group linked to a hydroxyethyl moiety.
  • A 4-(trifluoromethyl)phenyl group attached to the urea backbone.

The indole moiety may confer π-π stacking interactions in biological systems, while the trifluoromethyl group enhances metabolic stability and lipophilicity . The hydroxyethyl group likely improves water solubility, a critical factor for bioavailability.

Properties

IUPAC Name

1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-25-9-8-12-10-13(2-7-16(12)25)17(26)11-23-18(27)24-15-5-3-14(4-6-15)19(20,21)22/h2-10,17,26H,11H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONFXIPYNKWJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is a urea derivative featuring an indole moiety, known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. They often exhibit mechanisms such as:

  • Inhibition of cell proliferation : Compounds similar to this urea derivative have shown potential in inhibiting various cancer cell lines.
  • Induction of apoptosis : Many indole-based compounds trigger programmed cell death in cancer cells through various signaling pathways.

Anti-inflammatory Effects

Research indicates that indole derivatives can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in diseases characterized by inflammation.

Antimicrobial Activity

Indole and urea derivatives are also noted for their antimicrobial properties. They can exhibit activity against:

  • Bacteria : Including both Gram-positive and Gram-negative strains.
  • Fungi : Some derivatives have shown efficacy against common fungal pathogens.

Case Study 1: Anticancer Activity

A study investigating a series of indole derivatives found that compounds similar to the target compound inhibited the growth of human breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, an indole-derived urea compound significantly reduced paw edema in rats, suggesting its potential as an anti-inflammatory agent. The compound decreased levels of TNF-alpha and IL-6, key mediators in inflammatory responses.

Data Table: Biological Activities of Indole Derivatives

Compound StructureActivity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
Indole Derivative AAnticancerMCF-75.0
Indole Derivative BAnti-inflammatoryRat Paw Edema ModelN/A
Indole Derivative CAntimicrobialE. coli10.0

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally or functionally related urea derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Features Biological Activity (if reported) Reference
Target Compound : 1-(2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea - 1-Methylindole
- 4-Trifluoromethylphenyl
- Hydroxyethyl
~380.4 (estimated) Enhanced solubility (hydroxyethyl), potential kinase interaction (indole) Hypothesized FAK activation or antimicrobial activity (based on analogs)
Compound 11d (): 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea - 4-Trifluoromethylphenyl
- Thiazole-piperazine-hydrazinyl
534.1 High yield (85.3%), hydrazinyl group for chelation Antimicrobial or antiparasitic (common for thiazole-urea hybrids)
Compound 11j (): 1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea - 2-Trifluoromethylphenyl
- Thiazole-piperazine
534.1 Positional isomer of trifluoromethyl group Improved target selectivity (meta/para substitution effects)
Compound 1448073-81-1 (): 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea - 4-Methylthiophenyl
- 2-Trifluoromethylphenyl
370.4 Methylthio group for redox modulation Potential antioxidant or enzyme inhibition
M64HCl (): 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea hydrochloric salt - Pyridine-morpholine
- Trifluoromethylphenyl
Not reported Water-soluble salt (HCl), dimethylamino for basicity FAK activation (intestinal homeostasis)

Key Observations:

Trifluoromethyl Positioning : The target compound’s 4-trifluoromethylphenyl group may enhance metabolic stability compared to 2-trifluoromethylphenyl analogs (e.g., 11j), as para-substitution often improves target binding .

Indole vs. Thiazole/Piperazine : The indole moiety in the target compound could enable stronger hydrophobic interactions in protein binding compared to thiazole-piperazine systems (e.g., 11d), which prioritize metal chelation .

Hydroxyethyl vs. Methylthio : The hydroxyethyl group in the target compound likely improves aqueous solubility over the methylthio group in ’s analog, critical for oral bioavailability .

Biological Hypotheses : While direct activity data for the target compound is absent, analogs like M64HCl (FAK activator) and thiazole-urea derivatives (antimicrobial) suggest plausible mechanisms .

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